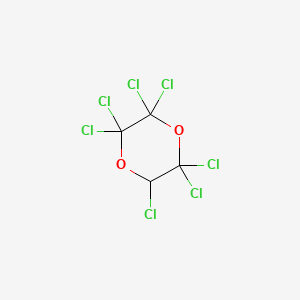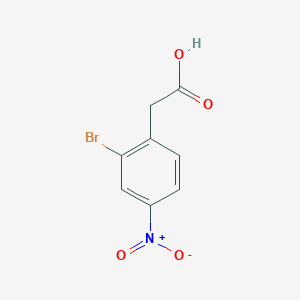
4-氯-N-(2-羟乙基)苯甲酰胺
描述
4-Chloro-N-(2-hydroxyethyl)benzamide is a chemical compound that can be associated with various research areas, including the synthesis of pharmaceuticals and the study of molecular structures and their properties. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-chloro-N-(hydroxymethyl)benzamide and its derivatives have been investigated for their electrophilic properties, molecular structures, and potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions that can influence the yield and purity of the final product. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine is reported to achieve a high yield under mild conditions . Similarly, the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one and subsequent reactions to produce a novel CCR5 antagonist demonstrates the complexity and multi-step nature of organic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques such as X-ray diffraction, NMR, IR, and computational methods like DFT calculations . These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the physical and chemical behavior of the compounds.
Chemical Reactions Analysis
The reactivity of related compounds with nucleophiles and their behavior under different conditions has been a subject of interest. For example, 4-chloro-N-(hydroxymethyl)benzamide did not react with nucleophiles such as cyanide or glutathione under physiological conditions, whereas its acetate ester showed reactivity, indicating the importance of functional groups in chemical reactivity . The formation of dimers and the presence of intramolecular hydrogen bonds in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide also highlight the significance of non-covalent interactions in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of different polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide with distinct thermal properties indicates the impact of crystal packing on the stability and behavior of the compound . The electronic properties, such as excitation energies and dipole moments, are also determined by the molecular structure and can be studied using UV-Vis spectroscopy and computational methods .
科学研究应用
抗肿瘤药剂
4-氯-N-(2-羟乙基)苯甲酰胺已显示出作为抗肿瘤药剂的希望。桑托斯等人(2013 年)探索了它的体外和体内活性,证明了它在癌症治疗中的潜力。此外,他们还进行了水解条件下的降解研究,以确定分子的稳定性,这是药物开发的一个重要方面 (Santos et al., 2013)。
亲电性质
Overton 等人(1986 年)研究了 4-氯-N-(羟甲基)苯甲酰胺(一种相关化合物)的亲电性质。这项研究对于理解此类化合物的反应性至关重要,这可能会影响它们的生物活性和潜在毒性 (Overton et al., 1986)。
生物活性
Imramovský 等人(2011 年)评估了一系列 4-氯-N-(2-羟乙基)苯甲酰胺衍生物对各种微生物菌株的生物活性。将这些化合物与异烟肼和环丙沙星等标准品进行比较,显示出相当或更高的活性。这表明它们在治疗微生物感染中的潜在用途 (Imramovský et al., 2011)。
合成与表征
Yanagi 等人(2000 年)的研究重点是 4-氨基-5-氯-2-甲氧基-N-[(2S, 4S)-1-乙基-2-羟甲基-4-吡咯烷基]苯甲酰胺的结晶形式的制备和表征,该化合物在结构上与 4-氯-N-(2-羟乙基)苯甲酰胺相似。本研究提供了对这类化合物的物理性质和稳定性的宝贵见解 (Yanagi et al., 2000)。
动力学研究
Tenn 等人(2001 年)的研究调查了 4-氯-N-(羟甲基)苯甲酰胺在各种催化条件下的动力学行为。了解这些动力学对于预测这些化合物在生物系统中的反应方式至关重要 (Tenn et al., 2001)。
解痉和抗缺氧特性
对苯甲酰胺(包括 4-氯-N-(2-羟乙基)苯甲酰胺)的研究表明,它们具有解痉和抗缺氧特性。Bakibaev 等人(1994 年)的这项研究表明在这些作用有益的条件下具有潜在的治疗应用 (Bakibaev et al., 1994)。
安全和危害
属性
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARCMIFTACERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283727 | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7400-54-6 | |
| Record name | 4-Chloro-N-(2-hydroxyethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CYV9RP6X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)



